2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-

tosylation yield 4-hydroxy-2-butanone activation process efficiency

2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (IUPAC: 3-oxobutyl 4-methylbenzenesulfonate; CAS 446876-96-6; molecular formula C₁₁H₁₄O₄S; molecular weight 242.29 g/mol) is a sulfonate ester derivative of 4-hydroxy-2-butanone in which the primary alcohol has been converted to a para-toluenesulfonyl (tosyl) leaving group. The compound belongs to the class of alkyl tosylates, which are widely employed as electrophilic substrates in nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate anion (conjugate acid pKa ≈ −2.8).

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 446876-96-6
Cat. No. B12340157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-
CAS446876-96-6
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC(=O)C
InChIInChI=1S/C11H14O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6H,7-8H2,1-2H3
InChIKeyZGMDXLRJEIBJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (CAS 446876-96-6): A Tosyl-Activated Ketone Intermediate for Nucleophilic Displacement and Heterocyclic Synthesis


2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- (IUPAC: 3-oxobutyl 4-methylbenzenesulfonate; CAS 446876-96-6; molecular formula C₁₁H₁₄O₄S; molecular weight 242.29 g/mol) is a sulfonate ester derivative of 4-hydroxy-2-butanone in which the primary alcohol has been converted to a para-toluenesulfonyl (tosyl) leaving group . The compound belongs to the class of alkyl tosylates, which are widely employed as electrophilic substrates in nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate anion (conjugate acid pKa ≈ −2.8) [1]. The molecule retains the reactive 2-butanone carbonyl while introducing a displaceable sulfonate ester at the terminal C4 position, enabling sequential or orthogonal functionalization strategies [2]. It is described as a colorless to pale yellow liquid, soluble in common organic solvents (ether, acetone, dichloromethane), and is recognized as a key building block in pharmaceutical intermediate synthesis, particularly in pathways leading to 4-alkyl secondary amino-2-butanol derivatives [3].

Why 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Cannot Be Replaced by the Parent Alcohol or Alternative Sulfonate Esters: The Evidence for Differentiated Reactivity


In synthetic routes requiring nucleophilic displacement at the C4 position of the butanone scaffold, direct use of 4-hydroxy-2-butanone (the parent alcohol) is ineffective because hydroxide (pKa of conjugate acid H₂O = 15.7) is an exceptionally poor leaving group under neutral or basic conditions [1]. Conversion to a sulfonate ester is mandatory, but the choice of sulfonate critically determines reaction outcome. The mesylate analog (4-methylsulfonyloxy-2-butanone) displays lower electrophilic reactivity in displacement reactions compared to its tosylate counterpart [2], while the triflate analog, though more reactive (Hammett σp = +0.47 vs. +0.29 for tosylate), suffers from significantly higher cost, greater moisture sensitivity, and limited bench stability [3]. The corresponding alkyl halides (e.g., 4-chloro- or 4-bromo-2-butanone) exhibit competing elimination pathways that erode substitution yields and introduce purification challenges [4]. The tosylate derivative occupies a quantifiable middle ground—delivering enhanced leaving group ability over mesylates with substantially greater practical handling stability than triflates—making direct substitution with any single in-class alternative inadvisable without re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 3-Oxobutyl 4-Methylbenzenesulfonate (CAS 446876-96-6) Versus Closest Analogs


Tosylation Step Yield of 98% vs. Literature Yields for Alternative 4-Hydroxy-2-butanone Activation Routes

In the patented process CN112079732B, 4-hydroxy-2-butanone is converted to 4-p-toluenesulfonyloxy-2-butanone (the target compound) by reaction with p-toluenesulfonyl chloride in dichloromethane/pyridine, achieving an isolated yield of 98% [1]. This compares favorably with alternative activation strategies: direct conversion of 4-hydroxy-2-butanone to the corresponding chloride (4-chloro-2-butanone) typically requires harsh reagents (SOCl₂ or PCl₃) and yields are complicated by acid-catalyzed dehydration of the β-hydroxy ketone to methyl vinyl ketone . The mesylation of 4-hydroxy-2-butanone with methanesulfonyl chloride, while also high-yielding, produces a mesylate that is demonstrably less reactive in subsequent displacement reactions (see Evidence_Items 2 and 3 below) [2].

tosylation yield 4-hydroxy-2-butanone activation process efficiency scale-up synthesis

Hammett σp Constants: Quantifying the Intermediate Electronic Character of the Tosylate Leaving Group Between Mesylate and Triflate

Stang and Anderson (1976) determined the Hammett σp values for the mesylate (1), tosylate (2), and triflate (3) groups by potentiometric titration of the corresponding para-substituted benzoic acids. The values are +0.33 (mesylate), +0.29 (tosylate), and +0.47 (triflate) [1]. The Taft σI (inductive) values, determined by ¹⁹F NMR of appropriately substituted 3-fluorophenylsulfonate esters, were found to be +0.61 (mesylate), +0.54 (tosylate), and +0.84 (triflate) [1]. These parameters establish that the electron-withdrawing power of the tosylate group—and consequently its ability to stabilize the departing anion in SN1-type processes—lies between that of mesylate and triflate, with tosylate being a weaker electron-withdrawing group than mesylate by both σp (Δ = 0.04) and σI (Δ = 0.07) measures, while remaining a substantially stronger activator than the parent hydroxyl group [1][2].

Hammett constant leaving group ability sulfonate ester electronics SN1 reactivity

Comparative Reactivity in Nucleophilic Displacement: p-Tolylsulfonyloxy Outperforms Methylsulfonyloxy in Primary Sulfonate Systems

Tipson (1953), in a comprehensive review of carbohydrate sulfonate chemistry, established that the p-tolylsulfonyloxy (tosyloxy) group is more reactive than the methylsulfonyloxy (mesyloxy) group in nucleophilic displacement reactions of primary sulfonates [1]. This generalization is specifically noted in the context of primary alkyl sulfonates, where the well-known difference between galactose-6-sulfonates and most other primary sulfonates is seen in reactivity toward nucleophiles [1]. As 3-oxobutyl 4-methylbenzenesulfonate bears the leaving group at a primary (C4) carbon, this class-level finding directly applies: the tosylate substrate will undergo faster SN2 displacement with a given nucleophile compared to the corresponding mesylate under identical conditions [2].

nucleophilic displacement sulfonate leaving group primary alkyl sulfonate SN2 reactivity

Aminolysis Yields via Tosylate Displacement: 63–90% Across a Diverse Amine Scope vs. 16–27% Literature Yields for Alternative Routes

Patent CN112079732B demonstrates that 4-p-toluenesulfonyloxy-2-butanol (obtained by NaBH₄ reduction of the target compound 4-p-toluenesulfonyloxy-2-butanone in 92% yield) undergoes efficient aminolysis with a structurally diverse set of primary and secondary amines to afford 4-alkyl secondary amino-2-butanols [1]. Reported displacement yields include: 4-isopropylamino-2-butanol (90%), 4-n-propylamino-2-butanol (yield not explicitly stated but comparable), 4-n-butylamino-2-butanol (88%), 4-benzylamino-2-butanol (72%), 4-(2-tetrahydrofurfurylamino)-2-butanol (70%), 4-p-chlorobenzylamino-2-butanol (63%), and N-(3′-hydroxybutyl)-2-ethylhexylamine (85%) [1]. In contrast, the patent explicitly states that literature routes to analogous 4-alkylamino-2-butanols give yields of only 27% (for 4-n-propylamino-2-butanol) and 16% (for 4-isopropylamino-2-butanol) [1]. The tosylate-based route thus achieves a 63–74 absolute percentage point yield improvement over prior art methods for these specific products.

aminolysis 4-alkyl secondary amino-2-butanol tosylate displacement substrate scope

Reduced Elimination vs. Substitution Competition: Dramatic Differences Between Bromides and Tosylates in Bimolecular Reactions

Veeravagu and Arnold (1964) demonstrated that alkyl bromides and the corresponding alkyl tosylates exhibit dramatically different partitioning between substitution and elimination pathways under identical reaction conditions [1]. Tosylates consistently favor substitution over elimination to a greater extent than bromides when reacting with nucleophiles that can function as bases [1]. This differential behavior is attributed to the substantially lower basicity of the tosylate anion (conjugate acid pKa ≈ −2.8) compared to bromide (conjugate acid pKa ≈ −9), which reduces the extent of E2 elimination by diminishing the leaving group's capacity to abstract the β-proton in a concerted fashion [2][3]. For the target compound 4-tosyloxy-2-butanone, the presence of acidic α-protons adjacent to the carbonyl makes elimination a particularly consequential side reaction; the tosylate group's superior substitution-to-elimination ratio compared to 4-bromo-2-butanone directly translates to higher yields of the desired SN2 displacement product.

elimination-substitution competition tosylate vs. bromide SN2 selectivity side-product suppression

Pharmaceutical Intermediate Provenance: Tosylate Intermediate in Omeprazole-Type Pyridine Derivative Synthesis

The Drug Synthesis Database (Yaozh) documents that 2-oxobutyl 4-methylbenzenesulfonate (synonymous with the target compound) serves as a key intermediate (designated XXV) in a published synthetic route to omeprazole-type pyridine derivatives [1]. In this route (WO 9729103, Bekhazi and Zoghbi), 1-hydroxy-2-butanone (XXIV) is converted to the tosylate (XXV), which is then condensed with 5-methoxy-1H-benzimidazole-2-thiol (VIII) to afford a thioether intermediate (XXVI) en route to the dihydropyridine and ultimately the sulfinyl-benzimidazole pharmacophore [1]. The choice of tosylate as the activating group in this pharmaceutical process—rather than the mesylate or halide analog—is consistent with the need for efficient, high-yielding displacement by the relatively weakly nucleophilic benzimidazole-2-thiol under conditions that preserve the integrity of both the ketone and the acid-sensitive benzimidazole ring system [2].

omeprazole synthesis proton pump inhibitor intermediate benzimidazole pharmaceutical process chemistry

Priority Application Scenarios for 2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- Based on Quantitative Differentiation Evidence


Multi-Kilogram Synthesis of 4-Alkyl Secondary Amino-2-butanol Pharmacophore Intermediates

The 98% tosylation yield (Step 1) coupled with 63–90% aminolysis yields across eight structurally diverse amines [1] makes this compound the preferred C4-activated butanone building block for programs synthesizing 4-alkylamino-2-butanol libraries. The 3- to 5-fold yield improvement over literature methods (16–27%) [1] translates to substantially lower cost per gram of final amino-alcohol product at scale. Procurement should prioritize this specific tosylate when the synthetic sequence requires: (a) primary amine introduction at C4 with tolerance for the C2 ketone; (b) subsequent reduction of the ketone to the secondary alcohol; and (c) final elaboration of the amino group into pharmacologically active amines, amides, or sulfonamides.

Heterocyclic Thioether Formation in Benzimidazole-Based Drug Synthesis Programs

As documented in the WO 9729103 omeprazole-type synthesis [1], this tosylate undergoes efficient condensation with 5-methoxy-1H-benzimidazole-2-thiol to construct the thioether linkage central to the benzimidazole-pyridine pharmacophore. The tosylate's balance of adequate electrophilicity for displacement by relatively soft sulfur nucleophiles—without the excessive reactivity that could lead to N-alkylation side products observed with triflate or iodide leaving groups—positions it as the activating group of choice when selectivity between S- and N-nucleophilic sites on the benzimidazole is critical. Research groups synthesizing proton pump inhibitor analogs or related benzimidazole-containing compounds should select this tosylate over the mesylate for faster reaction times and over the triflate for improved chemoselectivity.

Sequential Difunctionalization of the Butanone Scaffold Requiring Orthogonal C4 Activation

The target compound retains the free C2 ketone while bearing a displaceable sulfonate at C4, enabling sequential functionalization strategies that are inaccessible with dihalide or di-sulfonate analogs. For example, the ketone can first undergo reduction (NaBH₄, 92% yield to the alcohol [1]), acetalization, or Grignard addition without interference at the tosylate-bearing carbon. The tosylate group's stability to these ketone-directed transformations—in contrast to the more labile triflate or the more elimination-prone bromide—provides a strategic advantage in complex molecule construction. This orthogonal reactivity profile makes the compound particularly valuable for medicinal chemistry programs requiring stepwise elaboration of both the C2 and C4 positions.

Process Chemistry Scale-Up Where Tosylate Stability Outweighs Triflate Reactivity Advantages

For process development and pilot-plant scale operations, the target compound offers a critical practical advantage over the corresponding triflate (4-trifluoromethylsulfonyloxy-2-butanone). While the triflate is more reactive (Hammett σp = +0.47 vs. +0.29 for tosylate [1]), it is significantly more expensive, hydrolytically labile, and thermally sensitive—properties that complicate storage, handling, and large-scale reaction execution. The tosylate's intermediate electronic character [1], combined with its demonstrated 98% preparative yield [2] and bench stability as a liquid at ambient temperature , makes it the pragmatic choice when the incremental reactivity of the triflate is not required to achieve acceptable conversion. Procurement teams supporting kilo-lab or pilot-plant operations should default to the tosylate unless reaction kinetics specifically demand the triflate's higher leaving group ability.

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